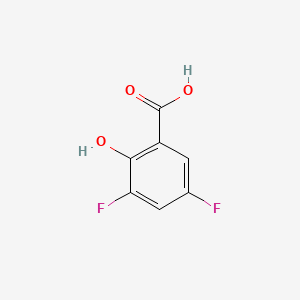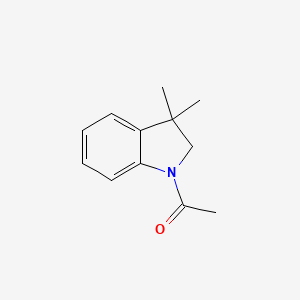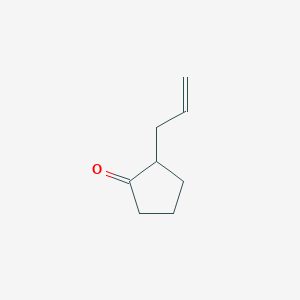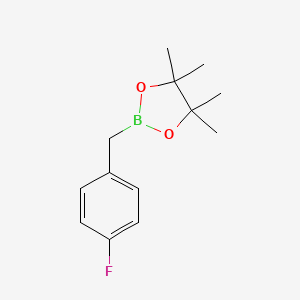
2-(4-氟苄基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
The compound “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound due to the presence of a boron atom in its structure. The 4-fluorobenzyl group indicates the presence of a benzene ring with a fluorine atom at the 4th position, and a methyl group attached to the boron atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring is planar, and the fluorine atom would add electronegativity . The 1,3,2-dioxaborolane ring is likely to have a planar or near-planar geometry .Chemical Reactions Analysis
As an organoboron compound, it might undergo reactions typical for this class of compounds, such as hydroboration or coupling reactions . The presence of the fluorine atom might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom might increase its polarity and influence its solubility .科学研究应用
-
Biomedical Applications
- Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields . They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
- Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
- Impressive progresses have been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
-
Bio-imaging
- Functional fluorophores represent an emerging research field, distinguished by their diverse applications, especially in sensing and cellular imaging .
- Over the past few decades, advancements in sophisticated instruments, including super-resolution microscopy, have further promoted cellular imaging using traditional fluorophores .
- These advancements include deciphering sensing mechanisms via photochemical reactions and scrutinizing the applications of fluorescent probes that specifically target organelles .
- New fluorophores developed between 2007 and 2022 exhibit advanced optical properties, providing new insights into bioimaging .
-
Synthesis of Other Compounds
- “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” might be used as a building block in the synthesis of other complex organic compounds . For example, 4-Fluorobenzyl bromide was used in the preparation of several compounds including 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin, 8-bromo 9-(4-fluorobenzyl) adenine, and 8-bromo 3-(4-fluorobenzyl) adenine .
-
Chemical Nomenclature
-
Pharmacokinetics
-
Synthesis of Other Compounds
- “2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” might be used as a building block in the synthesis of other complex organic compounds . For example, 4-Fluorobenzyl bromide was used in the preparation of several compounds including 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole, 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin, (S)-1-(4-fluorobenzyl)-5-(2-(4-fluorophenoxymethyl)pyrrolidine-1-sulfonyl)isatin, 8-bromo 9-(4-fluorobenzyl) adenine, and 8-bromo 3-(4-fluorobenzyl) adenine .
-
Chemical Nomenclature
未来方向
属性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTRQJNDILQGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454345 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
243145-83-7 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



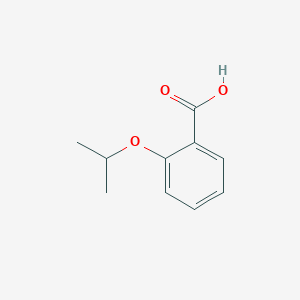
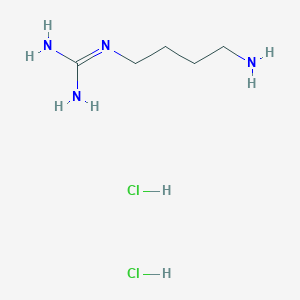
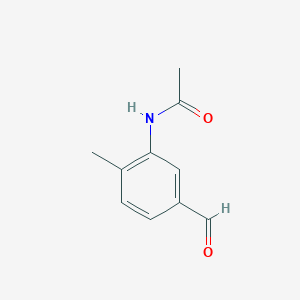
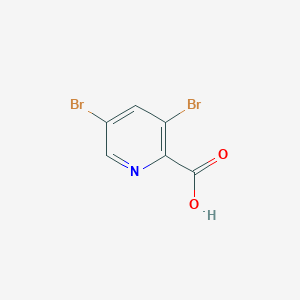
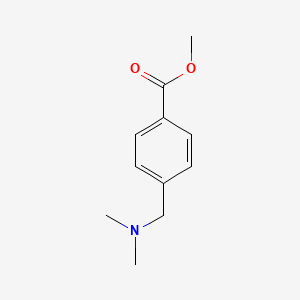
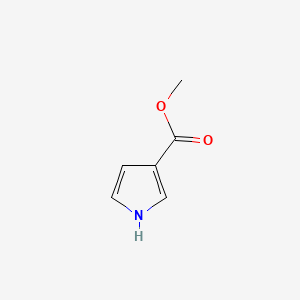
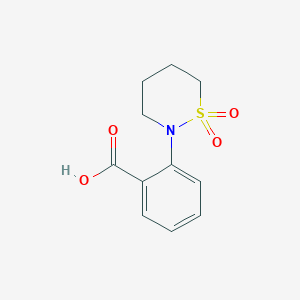

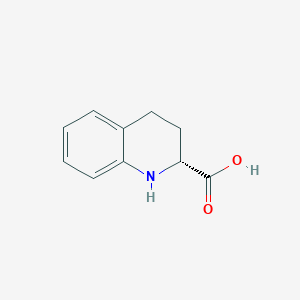
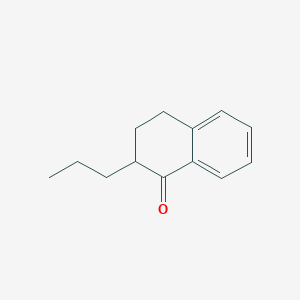
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
